molecular formula C12H17NO2 B1167986 fosfomycin calcium CAS No. 105507-58-2

fosfomycin calcium

Cat. No.: B1167986
CAS No.: 105507-58-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosfomycin calcium is the calcium salt of fosfomycin, a broad-spectrum bactericidal antibiotic first isolated from Streptomyces species and now also produced synthetically . As a phosphonic acid derivative, its low molecular weight and polar nature make it a subject of interest in antimicrobial research, particularly for investigating solutions against multidrug-resistant (MDR) bacteria . Its primary and well-characterized mechanism of action involves the irreversible inhibition of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . By covalently binding to a cysteine residue in the active site, this compound blocks the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), thereby inhibiting the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . This unique, early-stage inhibition of cell wall synthesis underpins its bactericidal effect. Research with fosfomycin demonstrates activity against a range of Gram-positive and Gram-negative bacteria . Scientific interest in this compound extends beyond uncomplicated infections, as it shows potential for studying synergistic effects in combination with other antibacterial agents . Furthermore, its ability to penetrate biofilms and reduce microbial load within them makes it a valuable tool for exploring treatments for complex, biofilm-associated infections . This compound is offered for in vitro research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

105507-58-2

Molecular Formula

C12H17NO2

Synonyms

Phosphonic acid, (3-methyloxiranyl)-, calcium salt (1:1), (2R-trans)-

Origin of Product

United States

Preparation Methods

Core Reaction: Calcium Hydroxide and Fosfomycin Phenylethylamine

The primary synthesis route involves reacting calcium hydroxide (Ca(OH)₂) with fosfomycin phenylethylamine (C₇H₁₇NO₄P·C₈H₁₁N) in a solvent medium. The reaction proceeds via a displacement mechanism, where calcium replaces the phenylethylamine moiety, forming fosfomycin calcium (C₃H₅CaO₄P) and liberating phenylethylamine.

Stoichiometric Ratios:
Optimal molar ratios of calcium hydroxide to fosfomycin phenylethylamine range from 1.0:1 to 1.2:1. Excess calcium hydroxide ensures complete conversion, minimizing residual reactants. For instance, a 1.1:1 ratio in Example 1 yielded 95.5% product.

Solvent Systems:

  • Water: Preferred for its low cost and ease of removal, though it requires precise temperature control.

  • C1–C5 Alcohols: Methanol or ethanol enhances reaction kinetics but complicates solvent recovery.

Reaction Conditions and Kinetics

Temperature and Time:

  • 10–50°C: Lower temperatures (30–40°C) minimize side reactions, while higher temperatures accelerate kinetics.

  • 2–10 Hours: Extended durations (5–8 hours) improve conversion rates. Example 2 achieved 91% yield after 6 hours at 30–40°C.

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature30–40°CMaximizes conversion (≥95%)
Reaction Time5–8 hoursBalances kinetics and purity
Solvent Volume2.8 L per 277g feedEnsures solubility

Process Optimization and Scale-Up

Solvent and Byproduct Recycling

The patented method emphasizes sustainability through solvent and phenylethylamine recovery:

  • Filtrate Recycling: Post-reaction filtrate and wash water are combined, and phenylethylamine is distilled under vacuum (≥-0.086 MPa).

  • Distillation Steps:

    • 85°C Cut: Recovers water for reuse.

    • 95°C Cut: Isolates phenylethylamine (99% purity), which is reintroduced into subsequent batches.

Economic Impact:

  • Recycling reduces raw material costs by 10–30%.

  • Wastewater chloride content is eliminated, simplifying disposal.

Industrial-Scale Production

Case Study (20L Batch):

  • Feedstock: 328g Ca(OH)₂ + 1108g fosfomycin phenylethylamine.

  • Solvent: 11.2L water.

  • Outcome: 754g this compound (97.1% yield, 97.35% purity).

Challenges:

  • Mixing Efficiency: Ensuring homogeneous reactant distribution in large reactors.

  • Temperature Gradients: Jacketed reactors maintain ±2°C uniformity.

Quality Control and Characterization

Purity and Structural Analysis

Analytical Methods:

  • Infrared Spectroscopy (IR): Matches product spectra to reference standards (Fig. 1 vs. Fig. 2).

  • Specific Rotation: -3.5 to -5.0°, confirming chiral integrity.

  • pH: 8.7–9.5 in 10% aqueous solution.

Impurity Profile:

  • Moisture Content: 8.5–11.5% (monohydrate form).

  • Residual Solvents: <0.1% alcohol (GC analysis).

Pharmacokinetic Considerations

While preparation methods dominate this discussion, bioavailability data contextualizes formulation efficacy:

  • Bioavailability: 20–30% for calcium salt vs. 37–44% for trometamol salt.

  • Dosage Implications: Lower absorption necessitates higher or more frequent dosing, underscoring the need for high-purity active pharmaceutical ingredient (API).

Environmental and Regulatory Compliance

Waste Management

  • Phenyl Ethylamine Recovery: 99% efficiency reduces hazardous waste generation.

  • Water Reuse: Filtrate recycling minimizes freshwater consumption by 40%.

Regulatory Guidelines

  • EMA Requirements: Current calcium salt dosing (500–1000 mg every 8h) lacks robust clinical data, necessitating further pharmacokinetic studies.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Solvent Recovery (%)Cost Reduction (%)
Patent (Example 1)95.597.488525
Patent (Example 2)91.095.088020
Traditional85–8990–9350

Chemical Reactions Analysis

Types of Reactions: Fosfomycin calcium undergoes several types of chemical reactions, including hydrolysis and substitution reactions. In the stomach, this compound undergoes acid-catalyzed hydrolysis, which affects its bioavailability .

Common Reagents and Conditions: The hydrolysis of this compound is influenced by intragastric acidity and gastric emptying rate. Common reagents used in its reactions include calcium hydroxide and citric acid .

Major Products Formed: The primary product formed from the hydrolysis of this compound is fosfomycin itself, which is then absorbed and utilized by the body to exert its antibacterial effects .

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Fosfomycin calcium exhibits unique pharmacokinetic characteristics:

  • Absorption : After oral administration, it is poorly absorbed (bioavailability ranges from 12% to 37%) and is primarily excreted unchanged via the kidneys .
  • Distribution : The drug follows a two-compartment model with creatinine clearance and body weight impacting its clearance and volume of distribution .
  • Urinary Concentrations : Studies show that fosfomycin achieves significant concentrations in urine, essential for treating UTIs. A dosage of 1000 mg every 8 hours can maintain effective urine levels for extended periods .

Treatment of Uncomplicated UTIs

This compound is predominantly used to treat acute uncomplicated cystitis. A clinical trial involving female patients demonstrated:

  • Efficacy : Microbiological eradication rates were reported at 94.9%, with high clinical efficacy rates observed at follow-up .
  • Safety : Adverse reactions were minimal, with only mild gastrointestinal symptoms noted in a small number of patients .

Prophylaxis in Recurrent UTIs

This compound has also been investigated for its role in preventing recurrent UTIs. Its unique mechanism and low resistance rates make it suitable for prophylactic use, although further studies are needed to establish standard protocols .

Resistance Profile

One of the significant advantages of this compound is its low resistance rate compared to traditional antibiotics. Studies indicate that susceptibility to fosfomycin remains high among UTI pathogens, particularly E. coli , making it a valuable option in an era where antimicrobial resistance is a growing concern .

Comparative Efficacy with Other Formulations

Fosfomycin is available in various formulations, including tromethamine salt, which has shown higher bioavailability than calcium salt. However, this compound remains relevant due to its effectiveness in specific patient populations and treatment scenarios .

FormulationBioavailabilityPrimary Use
This compound12% - 37%Oral treatment of UTIs
Fosfomycin Tromethamine33% - 58%Oral treatment of UTIs

Study on Efficacy in Elderly Patients

A study focused on elderly patients showed that this compound administered at a dosage of 1 g three times daily resulted in a microbiological outcome rate of 90.9% and a clinical outcome rate of 100% at follow-up visits . This highlights its potential as a safe option for treating UTIs in older populations who may have multiple comorbidities.

Pharmacokinetic Study

Another study assessed the pharmacokinetics of this compound in healthy women. Results indicated that even at lower doses, urine concentrations exceeded the minimum inhibitory concentration required for effective treatment against common UTI pathogens for at least 24 hours post-administration .

Mechanism of Action

Fosfomycin calcium exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for the initial step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. By binding covalently to a cysteine residue in the active site of MurA, this compound renders the enzyme inactive, thereby preventing bacterial cell wall synthesis and leading to cell death .

Comparison with Similar Compounds

Clinical and Pharmacodynamic Considerations

PK/PD Breakpoints and Dosing

  • This compound :
    • PK/PD breakpoints increase with dose: 8 mg/L (500 mg), 16 mg/L (1000 mg), and 32 mg/L (3000 mg/day) .
    • Monte Carlo simulations show >95% probability of target attainment against E. coli at EUCAST’s 8 mg/L breakpoint .
  • Fosfomycin Trometamol :
    • Single-dose therapy achieves urinary concentrations >32× the MIC for most pathogens, enabling high cure rates (75–93%) .

Resistance and Tolerability

Both salts exhibit low resistance rates due to unique mechanisms (MurA inhibition). Gastrointestinal side effects (e.g., nausea, diarrhea) are more common with calcium due to higher pill burden .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing fosfomycin calcium’s crystalline and amorphous forms?

  • Methodological Answer : Utilize a combination of powder X-ray diffraction (PXRD) to identify crystallinity via diffraction patterns, differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points), thermogravimetric analysis (TGA) to assess thermal stability, and scanning electron microscopy (SEM) to visualize morphological differences. These techniques collectively distinguish between crystalline (stable under 150°C and 92.5% relative humidity) and amorphous forms .

Q. How does this compound’s oral bioavailability compare to other formulations, and what factors influence absorption?

  • Methodological Answer : this compound has lower oral bioavailability (~20%) compared to fosfomycin trometamol (37–44%). To evaluate absorption, use pharmacokinetic studies in animal models (e.g., dogs) measuring serum concentrations post-administration. Factors like formulation (granules vs. capsules), disintegration rates, and gastrointestinal pH significantly impact absorption efficiency .

Q. What are the standard protocols for assessing this compound’s stability during pharmaceutical processing?

  • Methodological Answer : Conduct accelerated stability studies under conditions mimicking manufacturing processes:

  • Humidity : Expose samples to 92.5% relative humidity (RH) for 30 days and analyze via PXRD for crystallinity retention.
  • Temperature : Heat samples at 150°C for 2 hours and use TGA/DSC to confirm thermal stability.
    These protocols ensure suitability for wet granulation or fluidized bed drying .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported minimum inhibitory concentrations (MICs) for this compound against multidrug-resistant (MDR) E. coli?

  • Methodological Answer :

  • Standardize Testing : Use agar dilution or broth microdilution methods per CLSI/EUCAST guidelines to minimize variability.
  • Control for pH : Fosfomycin’s activity is pH-dependent; maintain urinary pH (6–7.5) in in vitro assays to mimic physiological conditions.
  • Account for Resistance Mechanisms : Screen for genomic markers (e.g., murA mutations, glutathione transport defects) that reduce susceptibility .

Q. What experimental considerations are critical when designing in vivo studies for this compound’s efficacy in bone infections?

  • Methodological Answer :

  • Dosing Route : Use intravenous fosfomycin disodium (not oral calcium salts) to achieve sufficient bone penetration (bone:serum ratio ~43%).
  • Infection Models : Employ osteomyelitis models (e.g., Staphylococcus aureus-infected rodent tibia) with histopathological and microbiological endpoints.
  • Synergy Testing : Combine with β-lactams or aminoglycosides to exploit fosfomycin’s cell wall synergy, validated via checkerboard assays .

Q. How can researchers optimize this compound formulations to enhance stability in high-humidity regions?

  • Methodological Answer :

  • Excipient Selection : Incorporate hydrophobic excipients (e.g., ethyl cellulose) to reduce moisture uptake.
  • Coating Techniques : Apply moisture-resistant film coatings (e.g., hydroxypropyl methylcellulose phthalate) validated via SEM and dissolution testing.
  • Packaging : Use desiccant-containing blister packs to mitigate hygroscopic degradation observed in bulk stability studies .

Q. What methodologies are effective for analyzing this compound’s synergistic interactions with other antibiotics?

  • Methodological Answer :

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for combinations (e.g., fosfomycin + meropenem against Pseudomonas aeruginosa).
  • Time-Kill Curves : Quantify bactericidal activity over 24 hours to identify synergistic or antagonistic effects.
  • Mechanistic Studies : Use transcriptomics to assess upregulated pathways (e.g., cell wall stress responses) during combination therapy .

Data Interpretation & Challenges

Q. How should researchers address variability in urinary recovery rates of this compound across clinical trials?

  • Methodological Answer :

  • Patient Stratification : Control for renal function (eGFR), urinary pH, and comorbidities (e.g., diabetes) that alter drug excretion.
  • Dosing Adjustments : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals based on urine concentration-time profiles.
  • Bioanalytical Validation : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify urinary drug levels accurately .

Q. What strategies mitigate confounding factors in in vitro studies of this compound’s activity against ESBL-producing pathogens?

  • Methodological Answer :

  • Neutralize β-Lactamases : Add inhibitors (e.g., clavulanic acid) to prevent degradation of companion β-lactams in combination studies.
  • Simulate Physiological Conditions : Incorporate human serum or artificial urine in broth media to account for protein binding and ion effects.
  • Genomic Confirmation : Use whole-genome sequencing to verify ESBL gene presence (blaCTX-M, blaTEM) and rule out coexisting resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.